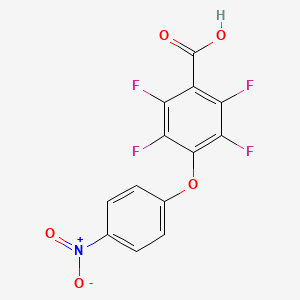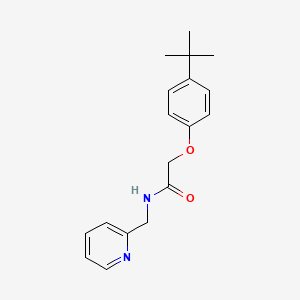![molecular formula C19H27NO B5877819 2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
2-adamantyl[2-(2-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly referred to as ALEPH-2 and is a derivative of amphetamine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.
Mecanismo De Acción
The mechanism of action of ALEPH-2 is not fully understood. However, it has been reported to act as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
ALEPH-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to increased mood and motivation. ALEPH-2 has also been reported to increase the release of norepinephrine, which can lead to increased alertness and attention. However, further studies are needed to fully understand the biochemical and physiological effects of ALEPH-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ALEPH-2 has several advantages for laboratory experiments. It has been reported to exhibit high selectivity for the dopamine and serotonin transporters, which makes it a potential candidate for the development of selective ligands for these receptors. ALEPH-2 has also been reported to exhibit low toxicity, which makes it a potential candidate for further preclinical studies. However, ALEPH-2 has some limitations for laboratory experiments. Its synthesis is complex, which makes it difficult to produce in large quantities. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the study of ALEPH-2. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Additionally, studies are needed to optimize its synthesis and improve its selectivity and potency. ALEPH-2 has also been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter. Further studies are needed to fully understand its binding affinity and potential applications in drug discovery.
Métodos De Síntesis
The synthesis of ALEPH-2 involves the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetonitrile. This reaction is catalyzed by boron trifluoride etherate, resulting in the formation of ALEPH-2. Other methods of synthesis have also been reported, including the reaction of 2-amino-1-adamantanol with 2-methoxyphenylacetaldehyde in the presence of sodium borohydride.
Aplicaciones Científicas De Investigación
ALEPH-2 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to exhibit dopaminergic and serotonergic activity, which makes it a potential candidate for the treatment of various neurological disorders, including depression and Parkinson's disease. ALEPH-2 has also been studied for its potential use in drug discovery, as it has been reported to exhibit binding affinity for various receptors, including the dopamine transporter and the serotonin transporter.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-21-18-5-3-2-4-15(18)6-7-20-19-16-9-13-8-14(11-16)12-17(19)10-13/h2-5,13-14,16-17,19-20H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGNHKBMZDOCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantyl[2-(2-methoxyphenyl)ethyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)


![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)

![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)